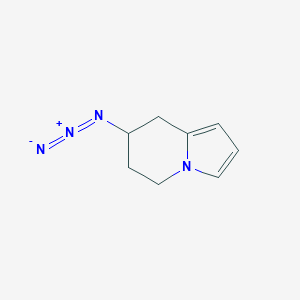

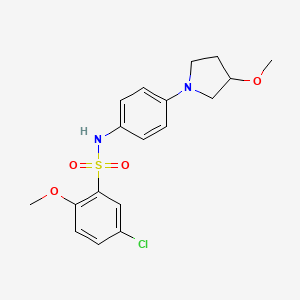

![molecular formula C18H11N5OS2 B2774519 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1788678-22-7](/img/structure/B2774519.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole carboxamide derivatives . These compounds have been found to have significant antimycobacterial properties .

Synthesis Analysis

The compound was synthesized in a series of steps involving the combination of piperazine and various 1,2,3-triazole analogues . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound was synthesized using a catalyst-free microwave-assisted procedure . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Physical And Chemical Properties Analysis

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

- Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimycobacterial properties. Particularly, certain benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, with specific compounds showing low toxicity towards lung fibroblast cell lines. This suggests a potential application in treating tuberculosis (Chitti et al., 2022).

Anticancer Activity

- A series of 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4] thiadiazoles were synthesized as potential anti-cancer agents. These compounds showed significant growth inhibition against various cancer cell lines, including CNS, leukemia, renal, and non-small cell lung cancer cell lines (Singh & Kaur, 2019).

Antimicrobial Activity

- Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown promising antimicrobial activities. These compounds were synthesized and tested against various bacterial and fungal strains, demonstrating their potential in addressing antimicrobial resistance (Güzeldemirci & Küçükbasmacı, 2010).

Antibacterial and Antifungal Agents

- Research on imidazo[2,1-b]thiazole derivatives has also focused on their use as antibacterial and antifungal agents. Specific derivatives have been identified to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Atta et al., 2011).

Synthesis Techniques

- Environmentally friendly synthesis methods for benzo[d]imidazo[2,1-b]thiazoles have been developed, using microwave irradiation in green solvents. This indicates an interest in sustainable production methods for these compounds (Wagare et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells. The inhibition of this enzyme can lead to the disruption of several essential metabolic processes in the bacteria, making it a promising target for antimycobacterial agents .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, disrupting the synthesis of coenzyme A. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation .

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By inhibiting the production of coenzyme A, the compound disrupts these pathways, leading to a decrease in energy production and other downstream effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using in silico ADMET tools . These predictions suggest that the compound has suitable properties for further biological evaluations. Detailed studies on the compound’s pharmacokinetics, including its bioavailability, are still needed .

Result of Action

The compound has shown significant in vitro antitubercular activity. For instance, one derivative of the compound displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed towards the MRC-5 lung fibroblast cell line .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely derived from its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, contributing to its biochemical activity

Cellular Effects

The cellular effects of this compound are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5OS2/c24-17(11-5-6-14-15(9-11)22-26-21-14)19-13-4-2-1-3-12(13)16-10-23-7-8-25-18(23)20-16/h1-10H,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNULUGBIJDHHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

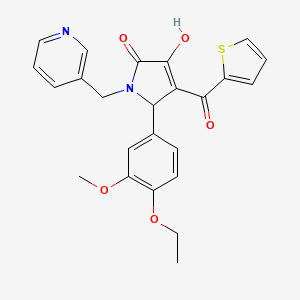

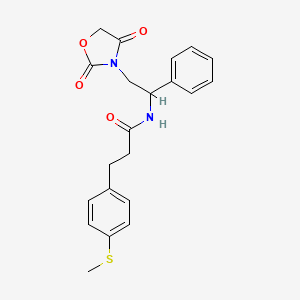

![Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2774444.png)

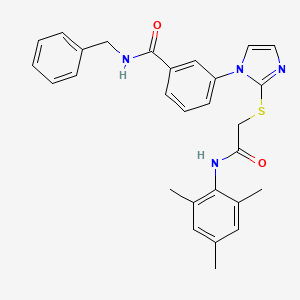

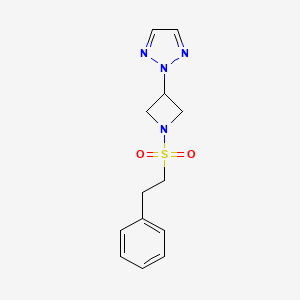

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2774445.png)

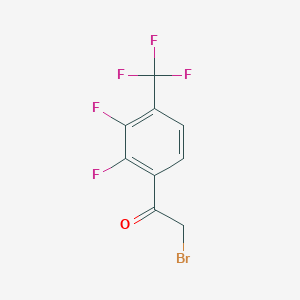

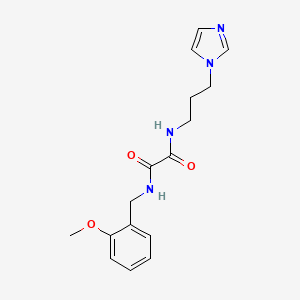

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2774447.png)

![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2774454.png)

![3-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2774455.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2774457.png)